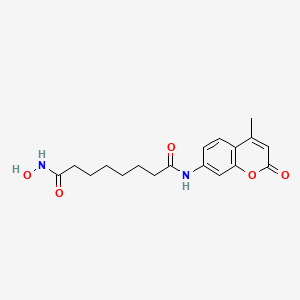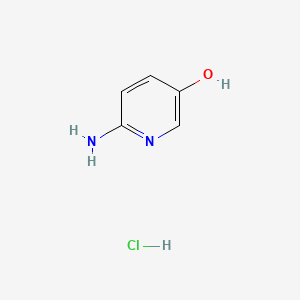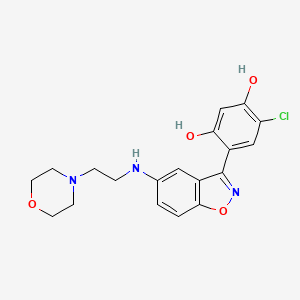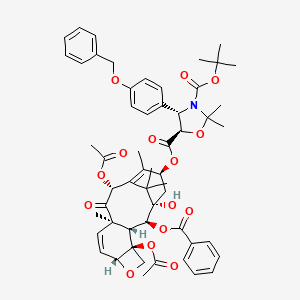
19-Norpregn-4-en-20-yn-3-one
Descripción general
Descripción
19-Norpregn-4-en-20-yn-3-one, also known as norethindrone, is a synthetic progestational hormone. It is a derivative of 19-nortestosterone and is commonly used in hormonal contraceptives. This compound is known for its potent progestogenic activity and is widely utilized in various medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norpregn-4-en-20-yn-3-one typically involves the following steps:
Starting Material: The synthesis begins with 19-nor-4-androstene-3,17-dione.
Ethynylation: The key step involves the ethynylation of the starting material to introduce the 20-yn group. This is achieved using acetylene in the presence of a strong base such as sodium amide.
Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 19-Norpregn-4-en-20-yn-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
19-Norpregn-4-en-20-yn-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.
Biology: It is studied for its effects on hormone receptors and cellular processes.
Medicine: It is a key component in hormonal contraceptives and hormone replacement therapies.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 19-Norpregn-4-en-20-yn-3-one involves its interaction with progesterone receptors. It binds to these receptors, mimicking the effects of natural progesterone. This leads to the suppression of ovulation and changes in the endometrium, making it less suitable for implantation. Additionally, it alters the cervical mucus, making it more difficult for sperm to enter the uterus .
Comparación Con Compuestos Similares
19-Norprogesterone: A close analogue of 19-Norpregn-4-en-20-yn-3-one, lacking the ethynyl group.
Norethisterone Acetate: An acetylated form of norethindrone with similar progestogenic activity.
Levonorgestrel: Another synthetic progestin with a similar structure but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its potent progestogenic activity and its ability to be used both as a contraceptive and in hormone replacement therapy. Its ethynyl group enhances its oral bioavailability compared to other similar compounds .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2/h1,12,14,16-19H,4-11H2,2H3/t14-,16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQWMICRCBSID-KUIMHTBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309700 | |
| Record name | 19-Norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38673-42-6 | |
| Record name | 19-Norpregn-4-en-20-yn-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)



![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)


